molecular formula C7H8ClNO3S B2791626 (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride CAS No. 2253630-24-7

(3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Cat. No. B2791626
CAS RN: 2253630-24-7
M. Wt: 221.66
InChI Key: WTDMAWQKOZZKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonating agent that is used in the synthesis of a variety of organic compounds.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride is not fully understood. However, it is believed to act as a sulfonating agent, which can modify the properties of organic compounds. This modification can lead to changes in the biological activity of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride are largely dependent on the compound it is used to synthesize. However, it has been shown to have anti-inflammatory and anti-cancer properties in some studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride in lab experiments is its ability to selectively modify organic compounds. This allows researchers to create compounds with specific properties that may not be possible using other methods. However, one limitation of using this compound is its toxicity. It can be hazardous to handle and should be used with caution.

Future Directions

There are several future directions for the use of (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride in scientific research. One potential direction is the synthesis of new anti-cancer drugs. It has been shown to have anti-cancer properties in some studies, and further research could lead to the development of new drugs. Another potential direction is the synthesis of new agrochemicals. This could lead to the development of more effective and environmentally friendly pesticides and herbicides. Finally, (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride could be used in the synthesis of new materials with unique properties. This could lead to the development of new materials for use in various industries.

Synthesis Methods

The synthesis of (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride involves the reaction of cyclopropylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields the desired product in good yield.

Scientific Research Applications

(3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride has been used in a variety of scientific research applications. One of the most common applications is in the synthesis of pharmaceutical compounds. It has been used in the synthesis of various drugs, including anti-cancer agents, anti-inflammatory drugs, and antiviral drugs. It has also been used in the synthesis of agrochemicals and other organic compounds.

properties

IUPAC Name

(3-cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c8-13(10,11)4-6-3-7(9-12-6)5-1-2-5/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDMAWQKOZZKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride

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